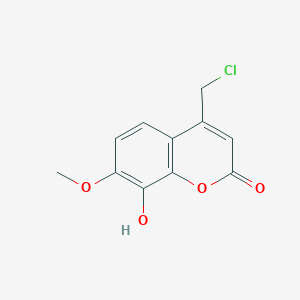

2H-1-Benzopyran-2-one, 4-(chloromethyl)-8-hydroxy-7-methoxy-

CAS No.: 923183-59-9

Cat. No.: VC16193223

Molecular Formula: C11H9ClO4

Molecular Weight: 240.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 923183-59-9 |

|---|---|

| Molecular Formula | C11H9ClO4 |

| Molecular Weight | 240.64 g/mol |

| IUPAC Name | 4-(chloromethyl)-8-hydroxy-7-methoxychromen-2-one |

| Standard InChI | InChI=1S/C11H9ClO4/c1-15-8-3-2-7-6(5-12)4-9(13)16-11(7)10(8)14/h2-4,14H,5H2,1H3 |

| Standard InChI Key | WMDNBYKBXSWEDH-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C2=C(C=C1)C(=CC(=O)O2)CCl)O |

Introduction

Structural Characteristics and Nomenclature

2H-1-Benzopyran-2-one, 4-(chloromethyl)-8-hydroxy-7-methoxy- belongs to the benzopyranone family, characterized by a fused benzene and pyran ring system. The substituents at positions 4, 7, and 8 define its unique properties:

-

Position 4: A chloromethyl group (-CH2Cl) introduces electrophilic reactivity, enabling further functionalization.

-

Position 7: A methoxy group (-OCH3) enhances lipophilicity and influences electronic distribution.

-

Position 8: A hydroxyl group (-OH) provides hydrogen-bonding capability and acidity (pKa ≈ 9–10) .

The systematic IUPAC name reflects this substitution pattern: 4-(chloromethyl)-8-hydroxy-7-methoxy-2H-1-benzopyran-2-one. Its molecular formula is C11H9ClO4, with a molecular weight of 240.64 g/mol.

Synthetic Strategies and Reaction Pathways

Precursor Selection and Functionalization

Synthesis of benzopyran derivatives often begins with simple acetophenone or coumarin precursors. For example:

-

Chromone intermediates: As demonstrated in the synthesis of 3,4-dihydro-8-hydroxy-2-hydroxymethyl-2H-1-benzopyran (54), dihydroxyacetophenone (29) can undergo condensation with diethyl oxalate followed by cyclization to form chromone derivatives .

-

Demethylation and halogenation: Methoxy groups (e.g., in 8-methoxy-2H-1-benzopyran-3-carboxylic acid) are demethylated using HBr/AcOH to yield hydroxyl groups . Chloromethylation may involve Friedel-Crafts alkylation or nucleophilic substitution of hydroxymethyl intermediates with HCl/POCl3.

Hypothetical Synthesis Route

Based on analogous procedures , a plausible pathway for the target compound involves:

-

Starting material: 7,8-Dimethoxy-2H-1-benzopyran-2-one.

-

Demethylation at C8: Treatment with 47% HBr in acetic acid selectively removes the methyl group at position 8, yielding 8-hydroxy-7-methoxy-2H-1-benzopyran-2-one.

-

Chloromethylation at C4:

-

Introduction of a hydroxymethyl group via Mannich reaction or formylation.

-

Conversion to chloromethyl using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

-

Key reaction (chloromethylation):

Physicochemical Properties

Spectral Data (Hypothetical)

Solubility and Stability

-

Solubility: Moderate in polar aprotic solvents (DMSO, DMF); poor in water.

-

Stability: Susceptible to hydrolysis under acidic/basic conditions due to the lactone ring and chloromethyl group.

Challenges and Future Directions

-

Regioselectivity: Controlling substitution patterns during synthesis remains challenging.

-

Toxicity: Chloromethyl groups may confer reactivity-related toxicity, necessitating structural optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume